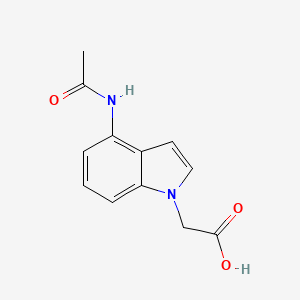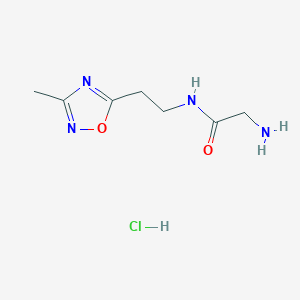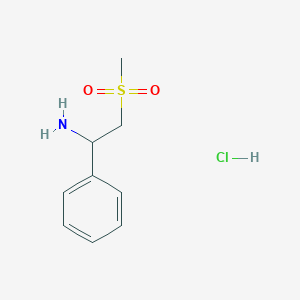
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can be achieved through reductive amination. This involves the condensation of a ketone or aldehyde containing a phenylethyl group with methanesulfonamide, followed by reduction with a reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:
Temperature: Room temperature
Solvent: Organic solvents like alcohols or dimethylformamide (DMF)
Reagents: Methanesulfonamide, sodium borohydride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Reductive Amination: As mentioned, this is a key synthetic route for its preparation.
Substitution Reactions: The methanesulfonyl group (SO2CH3) can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group (NH2) can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Solvents: Alcohols, DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination yields this compound, while oxidation of the amine group could yield corresponding nitroso or nitro compounds.
Applications De Recherche Scientifique
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds, particularly PI3Kδ inhibitors.
Medicine: Research into cancer treatment, particularly targeting PI3Kδ pathways.
Industry: Potential use in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is primarily related to its role as an intermediate in the synthesis of PI3Kδ inhibitors. PI3Kδ inhibitors work by selectively inhibiting the PI3Kδ enzyme, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, PI3Kδ inhibitors can potentially reduce the growth and survival of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methanesulfonyl-2-phenylethan-1-amine hydrochloride
- N-(2-amino-1-phenylethyl)methanesulfonamide hydrochloride
Uniqueness
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is unique due to its specific structure, which includes a methanesulfonyl group, a phenyl ring, and an amine group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of PI3Kδ inhibitors.
Propriétés
IUPAC Name |
2-methylsulfonyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDKQADHUMHVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)

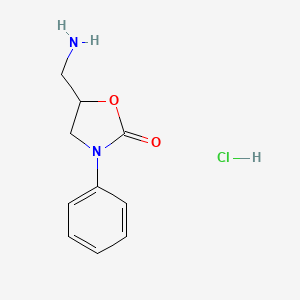
methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
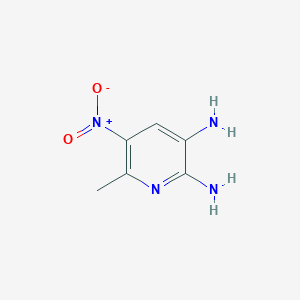
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
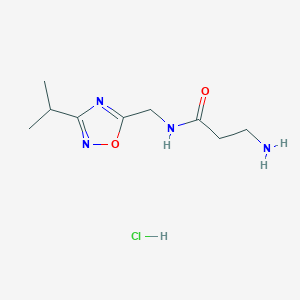
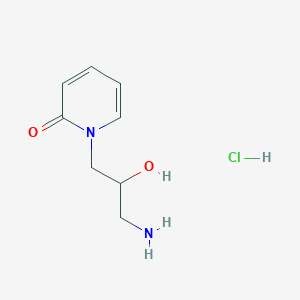
iodonium p-toluenesulfonate](/img/structure/B1377793.png)
